molecular formula C9H19NO2 B2728700 Ethyl 2-ethyl-2-(methylamino)butanoate CAS No. 1183558-48-6

Ethyl 2-ethyl-2-(methylamino)butanoate

Cat. No.: B2728700
CAS No.: 1183558-48-6
M. Wt: 173.256
InChI Key: PDMPDNNZACEKAI-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2-(methylamino)butanoate is a branched-chain amino ester characterized by a butanoate backbone substituted with ethyl and methylamino groups at the second carbon. Its molecular formula is C₉H₁₉NO₂, with a molar mass of 173.25 g/mol (derived from structural analogs in ). This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules requiring chiral or functionalized ester moieties .

Properties

IUPAC Name

ethyl 2-ethyl-2-(methylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-9(6-2,10-4)8(11)12-7-3/h10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMPDNNZACEKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-2-(methylamino)butanoate can be synthesized through the reaction of 2-bromoethyl butanoate with methylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Hydrolysis: Ethyl butanoate and methylamine.

    Reduction: Ethyl 2-ethylbutanol.

    Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Esters

(a) Ethyl 2-amino-2-ethylbutanoate hydrochloride
  • Molecular formula: C₈H₁₈ClNO₂
  • Molar mass : 195.69 g/mol
  • Key differences: The hydrochloride salt lacks the methylamino group, featuring a primary amine instead.
(b) Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
  • Molecular formula: C₁₀H₁₇F₃NO₂
  • Molar mass : 264.25 g/mol
  • Key differences: Incorporates a trifluoroethylamino group and a chiral center. The fluorine atoms increase electronegativity, influencing reactivity and metabolic stability, making it suitable for fluorinated drug candidates .

Non-Amino Esters with Similar Backbones

(a) Ethyl 2-methylbutanoate
  • Molecular formula : C₇H₁₄O₂
  • Molar mass : 130.18 g/mol
  • Applications: Aroma-active compound in apples and wines, with high odor activity values (OAVs: 47–229) due to fruity notes .
  • Key differences : Lacks nitrogen substituents, rendering it volatile and less suited for pharmaceutical use but ideal for flavoring agents.
(b) Ethyl 3-methylbutanoate (ethyl isovalerate)
  • Molecular formula : C₇H₁₄O₂
  • Molar mass : 130.18 g/mol
  • Applications: Used in fragrances and nematicidal agents. Ethyl 3-methylbutanoate persists through multiple washings in industrial processes, indicating higher stability compared to ethyl 2-ethyl-2-(methylamino)butanoate .

Bioactive Esters with Nematicidal Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Activity Source
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 Methyl, butanoate Nematicidal activity (LC₅₀: 0.1 mg/mL)
Methyl 3-methylbutanoate C₆H₁₂O₂ 116.16 Methyl, methylbutanoate Inhibits nematode egg hatching
This compound C₉H₁₉NO₂ 173.25 Ethyl, methylamino Potential pharmaceutical intermediate

Key Findings :

  • Esters with methyl or ethyl branching (e.g., ethyl 2-methylbutanoate) exhibit strong nematicidal activity, while amino-substituted analogs like this compound are prioritized for synthetic versatility in drug discovery .
  • Nitrogen-containing esters generally show lower volatility due to hydrogen bonding, making them less suitable for aroma applications but more stable in biological systems .

Biological Activity

Ethyl 2-ethyl-2-(methylamino)butanoate is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is an ester derived from butanoic acid, featuring a unique combination of ethyl and methylamino groups. Its chemical structure can be represented as follows:

C9H17NO2\text{C}_9\text{H}_{17}\text{N}\text{O}_2

This structure imparts distinct chemical reactivity and biological properties, making it valuable in both research and industrial applications.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various biochemical and physiological responses. This modulation can influence cellular signaling pathways, potentially impacting processes such as metabolism, neurotransmission, and cell proliferation.

Enzyme Interaction

Research indicates that this compound can bind to enzymes, either inhibiting or activating their activity. This binding results in changes to the enzyme's conformation and function, which can be crucial for therapeutic applications. For example, studies have shown that compounds with similar structures exhibit significant interactions with enzymes involved in metabolic pathways.

Case Studies

  • Antinociceptive Activity : A study explored the analgesic potential of compounds related to this compound. It was found that certain derivatives exhibited significant antinociceptive effects in animal models, suggesting potential for pain management therapies .
  • Neuroprotective Effects : Another investigation focused on neuroprotective properties, where derivatives were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could enhance cell viability under stress conditions, hinting at their therapeutic potential in neurodegenerative diseases.

Applications in Research and Industry

This compound has several applications across different fields:

  • Chemistry : Serves as a building block in organic synthesis for creating more complex molecules.
  • Biology : Investigated for its biological activity and interactions with various biomolecules, particularly in enzyme mechanisms and protein-ligand interactions.
  • Medicine : Explored for potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Differences
Methyl 2-(methylamino)butanoateSimilar amine functionalityContains a methyl group instead of an ethyl group
Ethyl 2-(aminomethyl)butanoateAminomethyl groupDifferent functional group affecting reactivity
Ethyl 2-methyl-2-butenoateDifferent functional groupsVaries significantly in chemical properties

This table highlights how the structural variations among these compounds influence their biological activities and applications.

Q & A

Q. What are the key steps in synthesizing Ethyl 2-ethyl-2-(methylamino)butanoate?

The synthesis typically involves a multi-step process:

  • Step 1 : Reaction of 2-ethyl-2-(methoxycarbonyl)butanoate with tricarbonylphosphine and diphenylphosphoryl azide in toluene, followed by benzyl alcohol addition and purification via silica gel chromatography .
  • Step 2 : Methylation using sodium hydride and methyl iodide in N,N-dimethylformamide, with subsequent washing and column chromatography .
  • Step 3 : Hydrogenolysis with palladium-carbon under a hydrogen atmosphere, followed by hydrochloric acid treatment to yield the hydrochloride salt . Key Data :
StepYield (%)Key ReagentsPurification Method
199Pd-C, HClColumn chromatography (ethyl acetate/hexane)
287NaH, CH₃IColumn chromatography (ethyl acetate/hexane)
397H₂, Pd-CFiltration and concentration

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • LCMS : Used to confirm molecular ion peaks (e.g., m/z 160 [M+H]⁺) and retention times (0.49 minutes under SMD-TFA05 conditions) .
  • ¹H-NMR : Critical for verifying stereochemistry and substituent positions (e.g., δ 3.92 ppm for methoxy protons) .
  • HPLC : Ensures purity assessment (>95% in reported syntheses) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature Control : Stirring at 95°C during azide coupling (Step 1) enhances reaction efficiency .
  • Catalyst Selection : Palladium-carbon (10 wt.%) in hydrogenolysis (Step 3) achieves near-quantitative yields .
  • Solvent Optimization : Using toluene in Step 1 minimizes side reactions compared to polar solvents . Methodological Tip : Kinetic studies under varying temperatures (25°C vs. 95°C) can identify rate-limiting steps .

Q. What types of chemical reactions is this compound prone to, and how do they influence its applications?

  • Oxidation : Forms carboxylic acid derivatives, useful in prodrug design .
  • Substitution : Reacts with nucleophiles (e.g., amines) at the ester or methylamino group for functionalization .
  • Reduction : Converts the ester to alcohols, enabling scaffold diversification . Example : Interaction with P2Y12 receptors highlights its potential in antiplatelet drug research .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Chiral Centers : The S-configuration at C2 enhances receptor binding affinity in enantiomeric comparisons (e.g., 10-fold higher activity than R-forms in receptor assays) .
  • Structure-Activity Relationship (SAR) : Bulkier ethyl groups at C2 improve metabolic stability but reduce solubility, requiring formulation adjustments .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Harmonization : Standardize assay conditions (e.g., P2Y12 receptor binding protocols) to minimize variability .
  • Meta-Analysis : Cross-reference in vitro (e.g., enzyme inhibition) and in vivo (e.g., pharmacokinetic) data to resolve contradictions . Case Study : Disparate IC₅₀ values in platelet aggregation assays may arise from differences in plasma protein binding .

Methodological and Practical Guidance

Q. What are the best practices for storing this compound to ensure stability?

  • Short-Term : Store at -20°C in airtight, light-resistant containers (stable for 1 month) .
  • Long-Term : Use -80°C for extended storage (≥6 months) with desiccants to prevent hydrolysis .
  • In-Use Stability : Prepare fresh solutions in anhydrous solvents (e.g., DMSO or methanol) to avoid ester degradation .

Q. How can researchers validate the purity of synthesized this compound?

  • Multi-Technique Approach : Combine NMR (structural confirmation), LCMS (mass verification), and HPLC (purity >98%) .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute purity determination .

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